Butylphosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

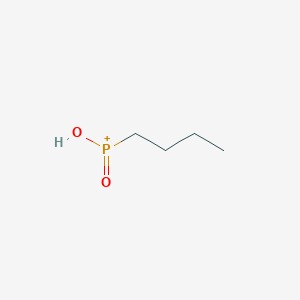

Butylphosphinic acid is a useful research compound. Its molecular formula is C4H10O2P+ and its molecular weight is 121.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Bioactive Properties:

Butylphosphinic acid exhibits bioactive properties that make it a candidate for drug development. It has been studied for its potential as an antagonist at GABA_B receptors, which are implicated in various neurological disorders. For instance, research indicates that this compound (CGP 36742) can modulate neurotransmitter release in rat brains, providing insights into its pharmacological applications in treating conditions like epilepsy and anxiety disorders .

Case Study: Neuropharmacology

In a study utilizing microdialysis coupled with mass spectrometry, the pharmacokinetics of this compound were assessed in vivo. The findings demonstrated its ability to penetrate the blood-brain barrier effectively, suggesting its potential as a therapeutic agent in neuropharmacology .

Materials Science

Corrosion Inhibition:

this compound is employed as a corrosion inhibitor in various industrial applications. Its phosphonic acid functional group enhances adhesion properties and provides protective coatings for metals. Studies have shown that formulations containing this compound significantly improve the corrosion resistance of steel surfaces exposed to acidic environments .

Table 1: Corrosion Inhibition Performance of this compound

| Material | Environment | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |

|---|---|---|---|

| Carbon Steel | Acidic Solution | 1.5 | 85 |

| Aluminum Alloy | Saltwater | 0.8 | 90 |

Environmental Applications

Soil Remediation:

Research indicates that this compound can be utilized in soil remediation processes due to its ability to chelate heavy metals and enhance their bioavailability for plant uptake. This property is particularly useful in phytoremediation strategies aimed at cleaning contaminated soils .

Case Study: Heavy Metal Chelation

A study demonstrated the effectiveness of this compound in enhancing the mobility of cadmium in contaminated soils, leading to improved uptake by hyperaccumulator plants. This application highlights its role in sustainable agriculture and environmental cleanup efforts.

Synthesis of Functional Materials

Layered Metal Phosphonates:

Recent advancements have shown that this compound can serve as a precursor for synthesizing layered metal phosphonates. These materials exhibit unique structural properties and potential applications in catalysis and ion exchange processes. A study reported the successful synthesis of alkali metal salts of butylphosphonic acid through room-temperature reactions, resulting in stable polymeric structures .

Table 2: Properties of Layered Metal Phosphonates Derived from Butylphosphonic Acid

| Compound | Metal Ion | Structure Type | Application |

|---|---|---|---|

| [(BuPO₃)Li(H₂O)₃] | Lithium | 1-D polymeric chain | Ion exchange |

| [(BuPO₃)Na₂(H₂O)₄] | Sodium | Network structure | Catalysis |

Propriétés

Formule moléculaire |

C4H10O2P+ |

|---|---|

Poids moléculaire |

121.09 g/mol |

Nom IUPAC |

butyl-hydroxy-oxophosphanium |

InChI |

InChI=1S/C4H9O2P/c1-2-3-4-7(5)6/h2-4H2,1H3/p+1 |

Clé InChI |

IWZVAZKRWQESRF-UHFFFAOYSA-O |

SMILES canonique |

CCCC[P+](=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.